p-n-Octadecyloxybenzoic acid
Overview
Description
p-n-Octadecyloxybenzoic acid is a compound that exhibits liquid crystalline properties. It is part of a family of compounds known as alkoxybenzoic acids, which are characterized by their long paraffinic chains attached to a benzoic acid core. These compounds are of interest due to their ability to form mesophases, which are states of matter intermediate between solid and liquid, known as liquid crystals. The thermal and structural properties of these compounds are influenced by the length of the alkoxy chain and the specific molecular interactions that occur within their structures .
Synthesis Analysis
The synthesis of related compounds, such as the thermotropic liquid crystalline copolyester based on 8-(3-hydroxyphenyl) octanoic acid and p-hydroxybenzoic acid, involves polycondensation reactions. These reactions are typically catalyzed by phase transfer catalysts, which facilitate the oxidation of precursors like cardanol. Although the synthesis of p-n-octadecyloxybenzoic acid itself is not detailed in the provided papers, similar synthetic strategies may be employed, involving the attachment of the octadecyloxy chain to the benzoic acid core .
Molecular Structure Analysis
X-ray structure analyses have revealed that p-n-octadecyloxybenzoic acid molecules can form centrosymmetric hydrogen-bonded dimers. These dimers exhibit a non-planar conformation due to a gauche relation between the ether oxygen and the carbon atoms in the alkoxy chain. This conformation is consistent across different homologous members of the alkoxybenzoic acids. The arrangement of these dimers in the crystal lattice contributes to the unique thermal behavior and phase transitions observed in these compounds .
Chemical Reactions Analysis
The chemical reactions of p-n-octadecyloxybenzoic acid are not explicitly discussed in the provided papers. However, as a benzoic acid derivative, it is expected to undergo reactions typical of carboxylic acids, such as esterification and amidation. The presence of the alkoxy chain may influence the reactivity of the carboxylic acid group, potentially affecting the compound's ability to participate in these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of p-n-octadecyloxybenzoic acid are closely related to its thermal behavior and phase transitions. Differential scanning calorimetry studies have shown that this compound exhibits multiple crystalline forms and mesophases, with distinct thermal transitions between them. The presence of a long paraffinic chain is a significant factor in determining the molecular motion within these mesophases. The thermal stability of the crystals and the glass transition in the metastable phase suggest the existence of disordered phases. Infrared spectroscopy has been used to study the molecular conformation changes among these phases, indicating that hydrogen bonding plays a crucial role in the stability of the crystal structures .
Scientific Research Applications
Thermal Studies on the Phase Transitions of p-n-Octadecyloxy Benzoic Acid (Part I) : Investigated the thermal properties of p-n-octadecyloxybenzoic acid, revealing three crystalline forms. The study discusses the molecular motion in the mesophase and how the long paraffinic chain affects it (Ikeda & Hatakeyama, 1976).
Thermal Properties of p-n-Octadecyloxybenzoic Acid (Part II) : Further explored the thermal properties, particularly in metastable and liquid crystalline states. The study provides insights into the molecular conformation changes among phases and the role of hydrogen bonds (Ikeda & Hatakeyama, 1977).
Occurrence, fate and risk assessment of parabens and their chlorinated derivatives in an advanced wastewater treatment plant : This study detected octylparaben, a compound with a longer chain similar to p-n-Octadecyloxybenzoic acid, in wastewater, suggesting environmental implications and biodegradation processes (Li et al., 2015).
Preparation of aromatic polyesters under unstoichiometric condition by reaction-induced crystallization of oligomers : Explored the polymerization of polyesters in the presence of p-n-Octadecyloxybenzoic acid under specific conditions, which is relevant in the field of polymer science (Kimura, Kohama, & Yamashita, 2002).
Biological functions of a synthetic compound, octadeca-9,12-dienyl-3,4,5-hydroxybenzoate : Investigated the biological activities of a compound synthesized from a similar compound, revealing potential applications in food, pharmaceutical, and cosmetic industries (Jang et al., 2009).
Characteristic profiles of urinary p-hydroxybenzoic acid and its esters (parabens) in children and adults from the United States and China : Examines the presence and implications of compounds related to p-n-Octadecyloxybenzoic acid in human exposure, suggesting health implications (Wang, Wu, Zhang, & Kannan, 2013).
Effects of alkyl chain length on molecular interactions. II Complex isomerism in the alkyl p-aminobenzoate-picric acid systems : Discussed how the length of the alkyl chain, similar to that in p-n-Octadecyloxybenzoic acid, affects molecular interactions (Togashi & Matsunaga, 1987).
Hydroxybenzoic acid isomers and the cardiovascular system : Reviewed the effects of hydroxybenzoic acids on the cardiovascular system, which may have implications for similar compounds like p-n-Octadecyloxybenzoic acid (Juurlink et al., 2014).
Photodegradation of single and mixture of parabens - Kinetic, by-products identification and cost-efficiency analysis : Explored the degradation of parabens, which are structurally related to p-n-Octadecyloxybenzoic acid, providing insights into environmental impacts and degradation processes (Gmurek et al., 2015).
In vivo and in vitro estrogen bioactivities of alkyl parabens : Investigated the estrogenic activities of parabens, which are structurally related to p-n-Octadecyloxybenzoic acid, suggesting potential health implications (Lemini et al., 2003).
properties
IUPAC Name |
4-octadecoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-24-20-18-23(19-21-24)25(26)27/h18-21H,2-17,22H2,1H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEWVAHWYIHCEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166504 | |
Record name | p-n-Octadecyloxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-n-Octadecyloxybenzoic acid | |
CAS RN |
15872-50-1 | |
Record name | p-n-Octadecyloxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015872501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-n-Octadecyloxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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